FHT-1015

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

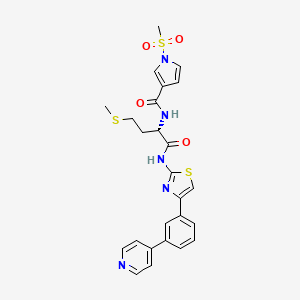

C25H25N5O4S3 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |

InChI |

InChI=1S/C25H25N5O4S3/c1-35-13-9-21(27-23(31)20-8-12-30(15-20)37(2,33)34)24(32)29-25-28-22(16-36-25)19-5-3-4-18(14-19)17-6-10-26-11-7-17/h3-8,10-12,14-16,21H,9,13H2,1-2H3,(H,27,31)(H,28,29,32)/t21-/m0/s1 |

InChI Key |

FAYSHZVDWADZMD-NRFANRHFSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Canonical SMILES |

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF (BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] The BAF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers. This compound represents a novel therapeutic approach for transcription factor-dependent cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical properties, and preclinical evaluation of this compound.

Discovery and Rationale

This compound was discovered and developed by Foghorn Therapeutics as part of a program aimed at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The rationale behind targeting the ATPase activity of SMARCA4/2 is based on the critical role of the BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through phenotypic screening and subsequent medicinal chemistry efforts, this compound emerged as a lead compound with low nanomolar potency against both SMARCA4 and SMARCA2.[1]

Mechanism of Action

This compound is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein, which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF complex from remodeling chromatin, leading to changes in chromatin accessibility at gene regulatory regions.[4]

In uveal melanoma, inhibition of the BAF complex by this compound leads to a loss of accessibility at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and survival of uveal melanoma cells.[4] The downstream effect is the suppression of the melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in cancer cells.[1][4]

Signaling Pathway

Caption: this compound allosterically inhibits SMARCA4/2, blocking chromatin remodeling and downstream gene expression.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the scientific literature, likely due to its proprietary nature. However, based on its chemical structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide , a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of key building blocks.

The synthesis would likely involve the preparation of the central thiazole core, followed by amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be established through the use of an enantiomerically pure starting material or through chiral resolution. While specific reagents and reaction conditions are not disclosed, the synthesis would draw upon standard organic chemistry methodologies for the formation of amides, heterocycles, and carbon-carbon bonds.

Quantitative Data Summary

| Parameter | Target | Value | Assay | Reference |

| IC | SMARCA4 | 4 nM | ADP-Glo | [1] |

| IC | SMARCA2 | 5 nM | ADP-Glo | [1] |

| IC | CHD4 | > 400 µM | ADP-Glo | [2] |

| Cell Viability IC | Uveal Melanoma Cell Lines (e.g., 92-1, MP41) | Low nanomolar range | CellTiter-Glo (3-day assay) | [2][5] |

| In Vivo Efficacy | 92-1 Uveal Melanoma Xenograft | Dose-dependent tumor growth inhibition | 21-day study | [1] |

| In Vivo Efficacy (FHT-2344) | 92-1 Uveal Melanoma Xenograft | 25% TGI at 2.2 mg/kg QD; 92% TGI at 6.7 mg/kg QD | 21-day study | [1] |

Experimental Protocols

SMARCA4/2 ATPase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.

-

Reaction Setup:

-

Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl

2, and 0.1 mg/ml BSA. -

In a 384-well plate, add 2.5 µL of the test compound (this compound) at various concentrations.

-

Add 2.5 µL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and DNA.

-

Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Calculate IC

50values by fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding:

-

Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate IC

50values.

-

Experimental Workflow Diagram

Caption: A representative workflow for the preclinical evaluation of this compound and its analogs.

References

- 1. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 2. foghorntx.com [foghorntx.com]

- 3. WO2019207538A1 - Dérivés de pyridazine en tant qu'agents de dégradation de smarca2/4 - Google Patents [patents.google.com]

- 4. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

FHT-1015: A Technical Guide to its Allosteric Inhibition of the BAF Chromatin Remodeling Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective small molecule inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, SMARCA4 (BRG1) and SMARCA2 (BRM).[1][2] It operates through a unique allosteric mechanism, inducing a conformational change in the target proteins rather than competing with ATP at the orthosteric site. This mode of action leads to the inhibition of the complex's chromatin remodeling activity, resulting in altered chromatin accessibility at enhancer regions and subsequent modulation of gene expression. Notably, this compound has shown significant anti-proliferative effects in cancer models dependent on BAF complex activity, such as uveal melanoma and certain hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization.

Core Mechanism of Allosteric Inhibition

This compound acts as an allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct, allosteric site on the ATPase subunits. This binding event induces a conformational change that prevents the productive hydrolysis of ATP, which is essential for the chromatin remodeling function of the BAF complex.[1][2] The inhibition is highly selective for SMARCA4/2 over other related ATPases, such as CHD4.[2]

The on-target activity of this compound has been confirmed through the identification of resistance-conferring mutations. Specifically, mutations at I1143 in SMARCA4 and the homologous position I1173 in SMARCA2 render the ATPases resistant to inhibition by this compound.[3] These residues are located outside the ATP-binding pocket, providing strong evidence for an allosteric mechanism of action.

References

FHT-1015: A Targeted Approach to BAF Complex Remodeling in Oncology

An In-depth Technical Guide on the Mechanism and Application of a Novel SMARCA4/2 ATPase Inhibitor

Executive Summary

The SWI/SNF chromatin remodeling complexes, known as BAF (BRG1/BRM-associated factor) complexes in mammals, are critical regulators of gene expression and chromatin architecture.[1][2] Comprised of multiple subunits, these complexes utilize the ATPase activity of their catalytic subunits, SMARCA4 (BRG1) or SMARCA2 (BRM), to modulate nucleosome positioning and DNA accessibility.[2][3] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20-25% of human cancers, making them a compelling target for therapeutic intervention.[1][4][5] FHT-1015 is a potent, selective, and allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, the experimental protocols used for its characterization, and its therapeutic rationale in transcription factor-driven cancers.

The BAF Chromatin Remodeling Complex

The mammalian BAF complex is a multi-subunit protein assembly essential for regulating gene expression by altering the structure of chromatin.[8] By hydrolyzing ATP, the core ATPase subunits, SMARCA4 or SMARCA2, generate the energy required to slide, evict, or restructure nucleosomes.[2][3] This remodeling activity is fundamental to numerous cellular processes, including transcription, DNA repair, and replication.[8][9]

There are three main subtypes of BAF complexes—canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (GBAF/ncBAF)—each with a distinct subunit composition that dictates its specific genomic targeting and function.[2][8] The modular nature of the BAF complex means that mutations in different subunits can lead to distinct cancer phenotypes, often by disrupting the regulation of lineage-specific enhancers and promoters.[2][10]

This compound: A Selective Allosteric Inhibitor of the BAF Complex

This compound is a small molecule developed as a selective, allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[6][7] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site, inducing a conformational change that impedes ATPase activity.[6][11] This unique mechanism provides high selectivity and potent inhibition of the BAF complex's core enzymatic function.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the SMARCA4/2 ATPase engine of the BAF complex.[12] In many transcription factor (TF)-driven cancers, such as uveal melanoma, the BAF complex is required to maintain chromatin accessibility at key enhancer regions.[13][14] This open chromatin state allows master transcriptional regulators, like SOX10 and MITF, to bind and drive the expression of genes essential for tumor cell proliferation and survival.[11][12]

This compound-mediated inhibition of the BAF ATPase leads to a rapid and specific decrease in chromatin accessibility at these critical enhancer sites.[13] This effectively closes the chromatin landscape, preventing the binding of lineage-defining transcription factors.[14] The subsequent downregulation of the oncogenic gene expression program results in cell cycle arrest and apoptosis in susceptible cancer cells.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Chromatin Remodeling BAF (SWI/SNF) Complexes in Neural Development and Disorders [frontiersin.org]

- 4. Understanding architecture of cancer-linked BAF protein complexes provides insight into disease | Broad Institute [broadinstitute.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bio-techne.com [bio-techne.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Systematic characterization of BAF mutations provides insights into intra-complex synthetic lethalities in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Many Roles of BAF (mSWI/SNF) and PBAF Complexes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. foghorntx.com [foghorntx.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 14. biorxiv.org [biorxiv.org]

FHT-1015 target engagement biomarkers

An In-depth Technical Guide to FHT-1015 Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] By inhibiting the ATPase activity of this complex, this compound modulates chromatin accessibility and gene expression, showing particular promise in transcription factor-dependent cancers such as uveal melanoma.[4][5] This technical guide provides a comprehensive overview of the target engagement biomarkers for this compound, including quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| SMARCA4 (BRG1) | 4 | Biochemical ATPase Assay | [1] |

| SMARCA2 (BRM) | 5 | Biochemical ATPase Assay | [1] |

| CHD4 | > 400,000 | Biochemical ATPase Assay | [2] |

Table 2: Cellular Activity of this compound in Uveal Melanoma Cell Lines

| Cell Line | Treatment Duration | Relative Viability IC50 (nM) | Assay Type | Reference |

| 92-1 | 3 days | ~10 | CellTiter-Glo | [4] |

| MP41 | 3 days | ~10 | CellTiter-Glo | [4] |

| MP46 | 3 days | ~10 | CellTiter-Glo | [4] |

| 92-1 | 7 days | <10 | CellTiter-Glo | [5] |

Signaling Pathways and Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of the BAF (mSWI/SNF) complex. In uveal melanoma, this complex is crucial for maintaining chromatin accessibility at the enhancer regions of key lineage-specific transcription factors, SOX10 and MITF. By inhibiting the BAF complex, this compound leads to a reduction in chromatin accessibility at these sites, preventing the binding of SOX10 and MITF. This, in turn, downregulates the expression of these master regulators and their downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

References

- 1. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Integrative copy number analysis of uveal melanoma reveals novel candidate genes involved in tumorigenesis including a tumor suppressor role for PHF10/ BAF45a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting chromatin remodeling complexes to treat uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. foghorntx.com [foghorntx.com]

FHT-1015: A Technical Guide to its Biochemical and Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By binding to an allosteric site, this compound induces a conformational change that inhibits the DNA-dependent ATPase activity of these enzymes.[1] This inhibition leads to alterations in chromatin structure, subsequently affecting gene expression and cellular processes. This technical guide provides an in-depth overview of the core biochemical and cellular assays used to characterize the activity and mechanism of action of this compound, with a focus on its effects in cancer, particularly uveal melanoma.

Biochemical Assays

SMARCA4/SMARCA2 ATPase Inhibition Assay

The primary biochemical assay to determine the potency of this compound is the measurement of SMARCA4 and SMARCA2 ATPase activity. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.[2][3][4]

Quantitative Data: ATPase Inhibition

| Target | This compound IC₅₀ (nM) | Reference |

| SMARCA4 | 4 | [1] |

| SMARCA2 | 5 | [1] |

| CHD4 | > 400,000 | [5] |

Experimental Protocol: ADP-Glo™ Kinase Assay [3][4][6][7]

-

Reaction Setup: A kinase reaction is set up in a multiwell plate containing the purified SMARCA4 or SMARCA2 enzyme, a suitable DNA substrate (as their ATPase activity is DNA-dependent), and ATP.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is crucial for reducing background signal.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back into ATP.

-

Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase/ATPase activity.

-

Data Analysis: The luminescent signal is measured using a plate reader. IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Cell Viability and Proliferation Assays

To assess the effect of this compound on cancer cell growth and survival, cell viability and proliferation assays are performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method for this purpose.[5][8][9][10][11][12]

Quantitative Data: Uveal Melanoma Cell Line Sensitivity

| Cell Line | Treatment Duration | This compound Absolute IC₅₀ (nM) | Reference |

| 92-1 | 3 days | ~10 | [5] |

| MP41 | 3 days | ~10 | [13] |

| MEL202 | 3 days | ~10 | [14] |

| MP46 | 3 days | ~10 | [5] |

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [8][9][10][11][12]

-

Cell Seeding: Cancer cells (e.g., uveal melanoma cell lines 92-1, MP41) are seeded in opaque-walled multiwell plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 3 or 7 days).[5]

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, which causes cell lysis and initiates a luminescent reaction based on the amount of ATP present.

-

Signal Stabilization and Measurement: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal. The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

-

Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against the logarithm of this compound concentration.

Chromatin Accessibility Assay (ATAC-seq)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a key technique to understand how this compound affects the physical accessibility of chromatin.[2][15][16][17]

Experimental Protocol: ATAC-seq [16][17]

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 4 hours).[2]

-

Nuclei Isolation: Nuclei are isolated from the treated cells.

-

Tagmentation: The isolated nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts and ligates sequencing adapters into accessible regions of the chromatin.

-

DNA Purification: The tagmented DNA is purified.

-

PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR.

-

Sequencing: The resulting library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome. Peaks are called to identify regions of open chromatin. Differential accessibility analysis between this compound-treated and control samples reveals changes in the chromatin landscape.

Chromatin Immunoprecipitation and Sequencing (ChIP-seq)

ChIP-seq is employed to map the genomic locations of specific DNA-binding proteins, such as transcription factors, and histone modifications. In the context of this compound, it is used to determine how the inhibition of BAF complex activity affects the binding of key transcription factors to their target genes.[2][18][19][20]

Experimental Protocol: ChIP-seq [18][19][20]

-

Cell Treatment and Crosslinking: Cells are treated with this compound or a control. Protein-DNA interactions are then crosslinked, typically with formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments, usually by sonication.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., SOX10, MITF) is used to immunoprecipitate the protein-DNA complexes.

-

Crosslink Reversal and DNA Purification: The crosslinks are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA and sequenced.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of protein binding. Differential binding analysis is performed to compare the occupancy of the transcription factor between this compound-treated and control cells.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Uveal Melanoma

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 3. ulab360.com [ulab360.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 5. foghorntx.com [foghorntx.com]

- 6. promega.com [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 9. OUH - Protocols [ous-research.no]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. Stepwise activities of mSWI/SNF family chromatin remodeling complexes direct T cell activation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extensive evaluation of ATAC-seq protocols for native or formaldehyde-fixed nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for assay of transposase accessible chromatin sequencing in non-model species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. trepo.tuni.fi [trepo.tuni.fi]

- 20. content.protocols.io [content.protocols.io]

FHT-1015: A Novel BAF Complex Inhibitor for Uveal Melanoma - A Technical Overview of Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for FHT-1015, a selective inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, in the context of uveal melanoma. Uveal melanoma is a rare but aggressive ocular cancer, with approximately 50% of patients developing metastatic disease for which there are limited effective therapies. The discovery of frequent activating mutations in GNAQ and GNA11 (Gαq/11) in uveal melanoma has paved the way for targeted therapeutic strategies. This compound represents a promising approach by targeting a key downstream effector of Gαq/11 signaling, the BAF complex, which plays a critical role in maintaining the transcriptional program essential for uveal melanoma cell survival.

Core Mechanism of Action

This compound is a potent and selective allosteric inhibitor of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic ATPase subunits of the BAF chromatin remodeling complex.[1][2] By binding to an allosteric site, this compound induces a conformational change that inhibits the ATPase activity of these proteins.[1] This inhibition disrupts the BAF complex's ability to modulate chromatin structure, leading to changes in gene expression. In uveal melanoma, the BAF complex is crucial for maintaining the accessibility of binding sites for key lineage-specific transcription factors, SOX10 and MITF.[1] Inhibition of SMARCA4/SMARCA2 by this compound leads to reduced enhancer occupancy of these transcription factors, subsequently suppressing the melanocytic and pigmentation gene expression program that drives uveal melanoma proliferation and survival.[1]

Quantitative Data Summary

The preclinical efficacy of this compound and its analogs has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Potency of FHT Series Compounds

| Compound | Target | IC50 (µM) |

| This compound | SMARCA4 ATPase | 0.004 ± 0.001 (n=3) |

| SMARCA2 ATPase | 0.005 ± 0.004 (n=3) | |

| CHD4 ATPase | > 400 (n=2) | |

| FHT-185 | SMARCA4 ATPase | 6.04 ± 1.04 (n=6) |

| SMARCA2 ATPase | 2.54 ± 0.45 (n=7) | |

| CHD4 ATPase | > 400 (n=8) | |

| FHT-2344 | SMARCA4 ATPase | 0.026 ± 0.006 (n=5) |

| SMARCA2 ATPase | 0.013 ± 0.003 (n=5) | |

| CHD4 ATPase | > 200 (n=4) |

Data sourced from Foghorn Therapeutics presentations.[1]

Table 2: In Vitro Cell Viability (IC50) of this compound in Uveal Melanoma Cell Lines

| Cell Line | Treatment Duration | Absolute IC50 (nM) |

| 92-1 | 3 days | < 100 |

| MP38 | 3 days | < 100 |

| MP41 | 3 days | < 100 |

| MP46 | 3 days | < 100 |

Uveal melanoma cell lines demonstrated high sensitivity to this compound treatment.[3]

Table 3: In Vivo Efficacy of FHT-2344 (a this compound analog) in a 92-1 Uveal Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | - |

| FHT-2344 | 2.2 | 25 |

| FHT-2344 | 6.7 | 92 |

FHT-2344, a related compound with improved pharmacokinetic properties, demonstrated dose-dependent tumor regression in a 21-day study.[3]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of uveal melanoma cell lines.

Protocol:

-

Uveal melanoma cells were seeded in opaque-walled 96-well plates at a density optimized for logarithmic growth over the course of the experiment.

-

After allowing the cells to adhere overnight, they were treated with a dose titration of this compound or DMSO as a vehicle control.

-

Plates were incubated for 3 or 7 days.

-

At the end of the incubation period, the plates and their contents were equilibrated to room temperature for approximately 30 minutes.

-

A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.

-

The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

-

Absolute IC50 values were calculated from the dose-response curves.[1][4][5]

Cell Cycle Analysis

Objective: To assess the effect of this compound on the cell cycle distribution of uveal melanoma cells.

Protocol:

-

92-1 uveal melanoma cells were treated with DMSO (vehicle control), 100 nM this compound, or 1 µM of the PKC inhibitor IDE196.

-

Following treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Fixed cells were washed to remove the ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Stained cells were analyzed by flow cytometry, measuring the fluorescence intensity of the DNA dye in individual cells.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), was quantified using cell cycle analysis software.[1][6]

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis in uveal melanoma cells.

Protocol:

-

92-1 cells were treated with a dose titration of this compound.

-

At various time points, both adherent and floating cells were collected.

-

Cells were washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.

-

Fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or SYTOX Green) were added to the cell suspension.

-

The cells were incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.[1][3][7]

RNA-Sequencing (RNA-seq)

Objective: To identify changes in gene expression in uveal melanoma cells following this compound treatment.

Protocol:

-

92-1 cells were treated with DMSO or this compound for a specified duration (e.g., 4 or 24 hours).

-

Total RNA was extracted from the cells using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA were assessed.

-

RNA-seq libraries were prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

The prepared libraries were sequenced on a high-throughput sequencing platform.

-

The resulting sequencing data was processed and analyzed to identify differentially expressed genes between the this compound-treated and control groups. Gene Set Enrichment Analysis (GSEA) was performed to identify enriched biological pathways.[1][8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genomic occupancy of SMARCA4, transcription factors (SOX10, MITF, TFAP2A), and histone marks (H3K27ac) and how it is affected by this compound.

Protocol:

-

92-1 cells were treated with DMSO or this compound.

-

Cells were cross-linked with formaldehyde to fix protein-DNA interactions.

-

The chromatin was sheared into small fragments by sonication or enzymatic digestion.

-

An antibody specific to the protein of interest (e.g., SMARCA4, SOX10) was used to immunoprecipitate the protein-DNA complexes.

-

The cross-links were reversed, and the DNA was purified.

-

Sequencing libraries were prepared from the purified DNA and sequenced.

-

The sequencing reads were mapped to the genome to identify the binding sites of the target protein. Peak calling algorithms were used to identify regions of enrichment.[1][9]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits the BAF complex, leading to transcriptional repression.

Caption: Gαq/11 signaling converges on the BAF complex in uveal melanoma.

References

- 1. foghorntx.com [foghorntx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. OUH - Protocols [ous-research.no]

- 6. Simultaneous cell cycle and phenotypic analysis of primary uveal melanoma by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

FHT-1015: A Targeted Approach to Hematological Malignancies Through BAF Complex Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: FHT-1015 is an investigational, potent, and selective allosteric inhibitor of the ATPase subunits SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Emerging preclinical research has identified the BAF complex as a critical dependency in various cancers, with hematological malignancies showing particular sensitivity to its inhibition.[3][4] This document provides a comprehensive technical overview of the current research on this compound in the context of hematological malignancies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of SMARCA4 and SMARCA2, which are essential for the chromatin remodeling functions of the BAF complex.[1] This inhibition leads to a reduction in chromatin accessibility at specific gene regulatory regions, particularly enhancers.[3] Consequently, the binding of key lineage-specific transcription factors is disrupted, leading to the downregulation of oncogenic gene expression programs that drive cancer cell proliferation and survival.[3][5] In hematological malignancies, the BAF complex is known to play a crucial role in maintaining the expression of genes critical for leukemogenesis and lymphomagenesis.[1][6]

Signaling Pathway for this compound in Hematological Malignancies

Caption: Mechanism of Action of this compound in Hematological Malignancies.

Quantitative Data

Biochemical Potency of this compound

| Target | IC50 (nM) | Reference |

| SMARCA4 (BRG1) | 4 | [1][2] |

| SMARCA2 (BRM) | 5 | [1][2] |

| CHD4 | > 200,000 | [3] |

In Vitro Cell Line Sensitivity

While a comprehensive table of IC50 values for this compound across a wide range of hematological malignancy cell lines is not yet publicly available, studies have shown that cell lines derived from hematological cancers are highly sensitive to BAF inhibition.[3][4] The "fast-responding" cell lines, showing sub-micromolar IC50 values in 3-day growth inhibition assays, are enriched for hematological cancer cell lines.[3]

Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from standard methodologies to assess the effect of this compound on the viability of hematological malignancy cell lines.[7]

Workflow:

Caption: Workflow for CellTiter-Glo® Viability Assay.

Detailed Steps:

-

Cell Seeding: Seed hematopoietic cancer cells (e.g., AML or lymphoma cell lines) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in hematological cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

Caption: Workflow for Annexin V Apoptosis Assay.

Detailed Steps:

-

Cell Treatment: Treat hematological cancer cells with this compound at relevant concentrations (e.g., 1x and 10x the IC50) for a specified time (e.g., 48 or 72 hours). Include a vehicle control.

-

Cell Harvesting: Harvest cells and wash them twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a high-level overview of the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to map changes in chromatin accessibility in hematological cancer cells following this compound treatment.

Workflow:

Caption: Workflow for ATAC-seq Analysis.

Detailed Steps:

-

Cell Treatment: Treat hematological cancer cells with 100 nM this compound or DMSO for 4 hours.

-

Nuclei Isolation: Harvest 50,000 cells and lyse them to isolate nuclei.

-

Tagmentation: Resuspend the nuclei in the Tn5 transposase reaction mix and incubate to allow for simultaneous fragmentation of DNA in open chromatin regions and ligation of sequencing adapters.

-

DNA Purification and Library Preparation: Purify the tagmented DNA and amplify it using PCR to generate a sequencing library.

-

Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

-

Data Analysis: Align sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound and vehicle-treated samples. Further analysis can include transcription factor footprinting and motif enrichment analysis to identify transcription factors with altered binding.

Future Directions

The potent and selective inhibition of the BAF complex by this compound represents a promising therapeutic strategy for hematological malignancies. Further research is warranted to:

-

Elucidate the full spectrum of hematological malignancy subtypes sensitive to this compound.

-

Identify the key transcription factor dependencies in various leukemia and lymphoma contexts that are disrupted by this compound.

-

Evaluate the efficacy of this compound in in vivo models of hematological malignancies.

-

Explore potential combination therapies to enhance the anti-tumor activity of this compound.

This technical guide provides a foundational understanding of the preclinical data and methodologies associated with this compound research in hematological malignancies. As research progresses, a more detailed picture of its therapeutic potential will continue to emerge.

References

- 1. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. SWI/SNF regulation of germinal center fate and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ilexlife.com [ilexlife.com]

Methodological & Application

Application Notes and Protocols for FHT-1015

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4 (BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] This document provides detailed in vitro experimental protocols for researchers utilizing this compound. It covers biochemical assays to determine enzymatic inhibition, cell-based assays to assess cellular phenotypes such as proliferation and apoptosis, and epigenomic assays to probe the compound's effect on chromatin accessibility and transcription factor occupancy.

Mechanism of Action

This compound acts as a dual inhibitor of SMARCA4 and SMARCA2 through a unique allosteric mechanism.[3] By binding to an allosteric site, this compound induces a conformational change in the ATPase domain, inhibiting its activity.[1] This enzymatic inhibition prevents the BAF complex from remodeling chromatin, leading to a rapid, lineage-specific reduction in chromatin accessibility at enhancer regions.[3][4] Consequently, the binding of key lineage-defining transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted.[3][5] This leads to the downregulation of their target gene expression programs, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[6][7]

Caption: Mechanism of this compound action on the BAF complex.

Quantitative Data Summary

This compound demonstrates high potency for its intended targets with excellent selectivity over related ATPases.

Table 1: Biochemical Inhibition of ATPase Activity

| Target | This compound IC₅₀ | Assay Method | Reference |

| SMARCA4 (BRG1) | 4 nM (≤ 10 nM) | ADP-Glo | [1] |

| SMARCA2 (BRM) | 5 nM (≤ 10 nM) | ADP-Glo | [1] |

| CHD4 | > 200 µM (> 400 µM) | ADP-Glo | [4] |

Table 2: Cellular Activity of this compound in Sensitive Cancer Cell Lines

| Cell Line | Assay | Endpoint | Typical Concentration | Duration | Reference |

| Uveal Melanoma (e.g., 92-1, MP41) | CellTiter-Glo | Growth Inhibition (IC₅₀) | Sub-µM | 3-7 days | [3][6] |

| MC38, CT26 | Cell Proliferation | Inhibition | 10 nM - 1 µM | 1-5 days | [1] |

| 92-1 | Cell Cycle Analysis | G1 Arrest, Sub-G1 Accumulation | 100 nM | 24-72 hours | [7] |

| 92-1 | Apoptosis Assay | Annexin V Positivity | Dose-dependent | 48-72 hours | [3] |

| 92-1 | Chromatin Accessibility | Loss of Enhancer Accessibility | 100 nM | 4 hours | [4][8] |

Experimental Protocols

Biochemical Assay: SMARCA4/2 ATPase Activity (ADP-Glo™)

This protocol measures the DNA-dependent ATPase activity of SMARCA4 or SMARCA2 by quantifying the amount of ADP produced.

Materials:

-

Recombinant full-length SMARCA4 or SMARCA2 protein

-

Nucleosome or dsDNA substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)

-

ATP

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme/Substrate Preparation: Dilute SMARCA4/2 enzyme and DNA substrate in Assay Buffer.

-

Reaction Initiation: In a 384-well plate, add the this compound dilution or DMSO control. Add the enzyme/DNA mix. Pre-incubate for 15 minutes at room temperature.

-

Start Reaction: Add ATP to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition against the log of this compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Proliferation/Viability (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which reflects the number of metabolically active cells.

Caption: Workflow for cell viability assessment using CellTiter-Glo®.

Materials:

-

Cancer cell lines (e.g., uveal melanoma line 92-1)

-

Complete cell culture medium

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or DMSO vehicle control.

-

Incubation: Incubate plates for the desired period (e.g., 3 or 7 days).[3][6] For longer assays (7 days), replenish the medium and compound at day 3 or 4.[4][6]

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Normalize the results to the DMSO-treated controls. Plot the relative viability against the log of this compound concentration and fit to a dose-response curve to calculate the absolute IC₅₀.[3]

Epigenomic Assay: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol maps genome-wide chromatin accessibility changes following this compound treatment.

Materials:

-

Cells treated with this compound (e.g., 100 nM for 4 hours) or DMSO.[8]

-

Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).

-

Transposition Reaction Mix (using a Tn5 transposase kit like Illumina Tagment DNA Enzyme and Buffer).

-

DNA purification kit (e.g., Qiagen MinElute).

-

PCR reagents for library amplification.

-

Next-generation sequencer.

Procedure:

-

Cell Harvesting: Harvest approximately 50,000 viable cells by centrifugation.

-

Nuclei Isolation:

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in 50 µL of cold Lysis Buffer and pipette up and down to lyse cells.

-

Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

-

-

Tagmentation:

-

Carefully remove the supernatant.

-

Resuspend the nuclei pellet in the Transposition Reaction Mix containing Tn5 transposase.

-

Incubate at 37°C for 30 minutes.

-

-

DNA Purification: Immediately purify the tagmented DNA using a DNA purification kit.

-

Library Amplification:

-

Amplify the purified DNA using PCR with indexed primers for 5 cycles.

-

Run a small aliquot on a qPCR to determine the additional number of cycles needed to avoid saturation.

-

Complete the remaining PCR cycles.

-

-

Library Purification & QC: Purify the amplified library (e.g., with AMPure XP beads). Check the library quality and size distribution using a Bioanalyzer or similar instrument.

-

Sequencing: Pool libraries and perform paired-end sequencing.

-

Data Analysis: Align reads to the reference genome. Call peaks using software like MACS2. Perform differential accessibility analysis between this compound and DMSO-treated samples to identify regions with lost or gained accessibility.[4] Motif analysis can be performed on these regions to identify transcription factors whose binding sites are affected.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. FHT 1015 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. foghorntx.com [foghorntx.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 7. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 8. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

Application Notes and Protocols: FHT-1015 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of FHT-1015, a potent and selective allosteric inhibitor of the SMARCA4/SMARCA2 ATPase of the BAF chromatin remodeling complex. The following information is intended to guide researchers in setting up and performing cell-based assays to evaluate the effects of this compound.

Mechanism of Action

This compound is a highly selective, allosteric inhibitor of both SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), with IC50 values in the low nanomolar range.[1][2] By binding to an allosteric site, this compound induces a conformational change that inhibits the ATPase activity of these core subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] This inhibition leads to lineage-specific changes in chromatin accessibility, particularly at enhancer regions, thereby preventing the binding of key cancer-associated transcription factors such as SOX10 and MITF in uveal melanoma.[2][3] The disruption of this transcriptional axis ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][4]

Data Summary: In Vitro Efficacy of this compound

The following table summarizes the key in vitro parameters for this compound activity.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 (SMARCA4) | 4 nM (≤ 10 nM) | Biochemical Assay | [1][2] |

| IC50 (SMARCA2) | 5 nM (≤ 10 nM) | Biochemical Assay | [1][2] |

| IC50 (CHD4) | > 400 µM | Biochemical Assay | [2] |

| Effective Concentration | 10 nM - 1 µM | MC38, CT26, 92-1, MP41, MP46 | [1][3] |

| Treatment Duration | 1 - 7 days | MC38, CT26, 92-1, MP41 | [1][3] |

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway affected by this compound.

Caption: this compound allosterically inhibits the SMARCA4/2 ATPase activity of the BAF complex.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[2]

-

Reagent: this compound powder, DMSO (cell culture grade)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock from this compound with a molecular weight of 555.69 g/mol , dissolve 5.56 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

-

General Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methodologies used in studies on uveal melanoma cell lines.[3]

-

Materials:

-

Uveal melanoma cell lines (e.g., 92-1, MP41) or other sensitive cell lines.

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound stock solution (10 mM in DMSO).

-

Vehicle control (DMSO).

-

96-well clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 90 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth medium. A typical final concentration range would be from 1 nM to 10 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 3 to 7 days at 37°C and 5% CO2.[3]

-

After the incubation period, equilibrate the plate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the relative viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

-

Protocol for Analysis of Chromatin Accessibility (ATAC-seq)

This protocol provides a general workflow for assessing changes in chromatin accessibility following this compound treatment, as performed in foundational studies.[3][5]

-

Materials:

-

Sensitive cell line (e.g., 92-1).

-

Complete growth medium.

-

This compound stock solution.

-

Vehicle control (DMSO).

-

ATAC-seq kit (e.g., Illumina Tagment DNA Enzyme and Buffer Kit).

-

Reagents for cell lysis, transposition, and DNA purification.

-

-

Procedure:

-

Plate cells (e.g., 500,000 cells in a 6-well plate) and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).[4][5]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Count the cells and take 50,000 cells for the ATAC-seq procedure.

-

Lyse the cells in a cold lysis buffer to isolate the nuclei.

-

Perform the transposition reaction by incubating the nuclei with the transposase enzyme at 37°C. This enzyme will cut the DNA in open chromatin regions and ligate sequencing adapters.

-

Purify the tagmented DNA using a DNA purification kit.

-

Amplify the purified DNA by PCR to add index sequences for multiplexing.

-

Purify the amplified library.

-

Perform quality control on the library (e.g., using a Bioanalyzer) to check the size distribution.

-

Sequence the library on a high-throughput sequencing platform.

-

Analyze the sequencing data to identify regions of differential chromatin accessibility between this compound-treated and control samples. This typically involves peak calling and differential binding analysis.[3]

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound.

Caption: A general workflow for in vitro testing of this compound.

References

FHT-1015 ATAC-seq Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complexes, SMARCA4 (BRG1) and SMARCA2 (BRM)[1][2][3]. With IC50 values in the low nanomolar range, this compound provides a powerful tool for investigating the role of BAF complexes in gene regulation and cancer biology[1][2]. These chromatin remodeling complexes play a crucial role in maintaining chromatin accessibility, particularly at enhancer regions that govern cell identity and lineage-specific gene expression[4][5][6].

This document provides detailed application notes and a comprehensive protocol for designing and executing ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) experiments to investigate the effects of this compound on chromatin accessibility. ATAC-seq is a robust method for identifying open chromatin regions, nucleosome positioning, and transcription factor binding sites across the genome with a relatively low cell input requirement[7][8][9]. By employing ATAC-seq in concert with this compound treatment, researchers can elucidate the mechanisms by which BAF complex inhibition alters the epigenetic landscape and impacts gene expression programs in various cell types, particularly in transcription factor-driven cancers[4][10].

Mechanism of Action of this compound

This compound allosterically inhibits the ATPase activity of SMARCA4 and SMARCA2, which is essential for the chromatin remodeling function of the BAF complex[1]. This inhibition leads to a rapid and specific decrease in chromatin accessibility, predominantly at enhancer elements, rather than promoters[5][11]. Consequently, the binding of key lineage-specific transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted, leading to the downregulation of their target genes and subsequent anti-proliferative effects[4][5][10].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. FHT 1015 | Bromodomains | Tocris Bioscience [tocris.com]

- 4. foghorntx.com [foghorntx.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Acute BAF perturbation causes immediate changes in chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATAC-seq Optimization for Cancer Epigenetics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols: FHT-1015 Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, the core catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting the ATPase activity of these proteins, this compound alters chromatin accessibility at enhancer regions, thereby modulating the binding of key lineage-specific transcription factors.[2][3] This application note provides a detailed protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to study the effects of this compound on transcription factor occupancy genome-wide. The protocol is optimized for cultured cells treated with this compound and is applicable to various research areas, including oncology and developmental biology.

Introduction

The BAF chromatin remodeling complex plays a critical role in regulating gene expression by controlling the accessibility of DNA to transcription factors and other regulatory proteins. The ATP-dependent helicase activity of the SMARCA4/2 subunits is essential for this function. This compound offers a powerful tool to investigate the consequences of BAF complex inhibition on the transcriptional landscape. ChIP-seq is the gold-standard technique to map the genome-wide binding sites of transcription factors and other DNA-associated proteins.[4] This protocol details the necessary steps to perform a successful ChIP-seq experiment in the context of this compound treatment, from cell culture to library preparation.

This compound: Mechanism of Action

This compound is an allosteric inhibitor that induces a conformational change in the SMARCA4/SMARCA2 proteins upon binding, leading to the inhibition of their ATPase activity.[1] This, in turn, affects the ability of the BAF complex to remodel chromatin. Studies have shown that this compound treatment leads to a rapid and selective loss of chromatin accessibility at enhancer regions, which are critical for the binding of lineage-defining transcription factors.[2][3] For instance, in uveal melanoma cell lines, this compound has been demonstrated to decrease the chromatin occupancy of key transcription factors such as SOX10, MITF, and TFAP2A, resulting in the downregulation of their target genes and subsequent apoptosis.[2][5]

Caption: this compound inhibits the BAF complex, altering chromatin accessibility and transcription factor binding.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity and its effects on transcription factor binding as observed in published studies.

| Parameter | Value | Cell Line(s) | Reference |

| This compound IC50 (SMARCA4) | 4 nM | In vitro | [1] |

| This compound IC50 (SMARCA2) | 5 nM | In vitro | [1] |

| Effective Concentration (ChIP-seq) | 100 nM | 92-1 (Uveal Melanoma) | [3] |

| Treatment Duration (ChIP-seq) | 4 hours | 92-1 (Uveal Melanoma) | [2][3] |

| Effect on Transcription Factor Occupancy | Markedly reduced | SOX10, MITF, TFAP2A in 92-1 cells | [2] |

Experimental Protocol: ChIP-seq for Transcription Factors with this compound Treatment

This protocol is a general guideline and may require optimization based on the specific cell type and transcription factor of interest.

Materials

-

Cell culture reagents

-

This compound (Tocris, MedchemExpress, etc.)[1]

-

Formaldehyde (37%)

-

Glycine

-

Protease inhibitors

-

ChIP-grade antibody against the transcription factor of interest

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP lysis and wash buffers

-

Sonicator

-

DNA purification kit

-

Reagents for library preparation and sequencing

Experimental Workflow

Caption: A streamlined workflow for performing ChIP-seq with this compound treatment.

Step-by-Step Methodology

1. Cell Culture and this compound Treatment

1.1. Culture your cells of interest to ~80-90% confluency. 1.2. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO as a vehicle control for the appropriate duration (e.g., 4 hours).[2][3]

2. Cross-linking

2.1. Add formaldehyde directly to the cell culture medium to a final concentration of 1%. 2.2. Incubate for 10-15 minutes at room temperature with gentle shaking for transcription factors.[6] 2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. 2.4. Incubate for 5 minutes at room temperature. 2.5. Scrape the cells, transfer to a conical tube, and pellet by centrifugation. 2.6. Wash the cell pellet twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

3.1. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. 3.2. Incubate on ice to allow for cell lysis. 3.3. Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is crucial for successful ChIP.

4. Immunoprecipitation (IP)

4.1. Pre-clear the chromatin lysate by incubating with protein A/G magnetic beads. 4.2. Take an aliquot of the pre-cleared chromatin as the "input" control. 4.3. Add the ChIP-grade primary antibody against the transcription factor of interest to the remaining chromatin and incubate overnight at 4°C with rotation. Use a control IgG for a parallel IP. 4.4. Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[6]

5. Washing and Elution

5.1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. 5.2. Elute the chromatin complexes from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification

6.1. Add NaCl to the eluted samples and the input control and incubate at 65°C overnight to reverse the formaldehyde cross-links. 6.2. Treat with RNase A and Proteinase K to remove RNA and protein. 6.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

7. Library Preparation and Sequencing

7.1. Quantify the purified DNA. 7.2. Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). 7.3. Perform high-throughput sequencing.

8. Data Analysis

8.1. Align the sequencing reads to the reference genome. 8.2. Perform peak calling to identify regions of transcription factor binding. 8.3. Compare the peak profiles between this compound treated and control samples to identify differential binding events. 8.4. Perform downstream analysis such as motif enrichment and gene ontology analysis.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in conjunction with ChIP-seq to investigate its impact on transcription factor binding. The provided protocol, based on established methodologies and specific findings from this compound research, offers a robust framework for researchers to explore the mechanistic details of BAF complex inhibition in their systems of interest. Careful optimization of the protocol for specific cell types and transcription factors will ensure high-quality, reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]

- 4. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription Factor-Dependent Cancers: Targeting chromatin remodeling complexes to treat uveal melanoma | eLife [elifesciences.org]

- 6. bosterbio.com [bosterbio.com]

Application Notes and Protocols: FHT-1015 RNA-seq Analysis of Treated Uveal Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2] Pharmacological inhibition of these subunits has emerged as a promising therapeutic strategy in cancers dependent on specific transcription factors. In uveal melanoma (UM), treatment with this compound has been shown to disrupt the SOX10-MITF transcriptional axis, leading to the suppression of the melanocytic and pigmentation gene expression program, ultimately inhibiting cancer cell proliferation and survival.[1][2]

This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis of uveal melanoma cells treated with this compound. The provided methodologies are based on the analysis of publicly available data and relevant scientific literature, offering a comprehensive guide from experimental design to data interpretation.

Data Presentation

The following table summarizes the key experimental parameters and quantitative outcomes from RNA-seq analysis of the 92-1 uveal melanoma cell line treated with this compound.

Table 1: Experimental Parameters and Summary of RNA-seq Results for this compound Treatment of 92-1 Uveal Melanoma Cells

| Parameter | Value | Reference |

| Cell Line | 92-1 (Uveal Melanoma) | --INVALID-LINK-- |

| Treatment | 100 nM this compound | --INVALID-LINK-- |

| Vehicle Control | DMSO | --INVALID-LINK-- |

| Treatment Duration | 4 hours and 24 hours | --INVALID-LINK-- |

| RNA Sequencing Platform | Illumina | GEO: GSE241450 |

| Key Quantitative Findings (4-hour treatment) | ||

| Down-regulated Genes (≥ 2-fold) | 833 | --INVALID-LINK-- |

| Up-regulated Genes (≥ 2-fold) | 386 | --INVALID-LINK-- |

| Enriched Down-regulated Gene Sets (GSEA) | SMARCA4 targets, Melanoma, Pigmentation, Neural Precursor | --INVALID-LINK-- |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in uveal melanoma, leading to the disruption of the SOX10-MITF transcriptional axis.

Caption: this compound inhibits the BAF complex, leading to reduced chromatin accessibility at key enhancers, decreased SOX10/MITF activity, and suppression of melanoma-related gene expression.

Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Line: Uveal melanoma cell line 92-1.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treatment:

-

Seed 92-1 cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with 100 nM this compound or an equivalent volume of DMSO (vehicle control).

-

Incubate the cells for the desired time points (e.g., 4 hours and 24 hours).

-

II. RNA Isolation and Library Preparation

-

RNA Extraction:

-

Following treatment, wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

-

Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

mRNA Library Preparation:

-

Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

-

Briefly, enrich for polyadenylated mRNA from total RNA using oligo(dT)-coated magnetic beads.

-

Fragment the enriched mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library using PCR.

-

Purify the PCR products and validate the library quality and size distribution using a bioanalyzer.

-

III. RNA Sequencing and Data Analysis Workflow

The following diagram outlines the bioinformatics workflow for analyzing the RNA-seq data.

Caption: A typical RNA-seq data analysis workflow, from raw sequencing reads to downstream functional analysis.

-

Sequencing:

-

Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

-

-

Data Quality Control:

-

Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC. Check for per-base sequence quality, GC content, and adapter contamination.

-

-

Read Alignment:

-

Align the quality-filtered reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR (Spliced Transcripts Alignment to a Reference).

-

-

Gene Expression Quantification:

-

Use a tool like HTSeq-count to count the number of reads mapping to each gene based on the aligned BAM files and a reference gene annotation file (e.g., from GENCODE).

-

-

Differential Gene Expression Analysis:

-

Perform differential gene expression analysis between this compound-treated and DMSO-treated samples using a statistical package like DESeq2 in R. This will identify genes that are significantly up- or down-regulated upon treatment.

-

-

Downstream Analysis:

-

Gene Set Enrichment Analysis (GSEA): Use GSEA to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes. This provides insights into the biological processes affected by this compound treatment.

-

Visualization: Generate volcano plots to visualize the magnitude and statistical significance of the differentially expressed genes.

-

Conclusion

The RNA-seq analysis of uveal melanoma cells treated with this compound provides valuable insights into its mechanism of action and its impact on the tumor cell transcriptome. By following the detailed protocols and data analysis workflow outlined in these application notes, researchers can effectively investigate the effects of this compound and other BAF inhibitors on gene expression, contributing to the development of novel cancer therapies. The provided information serves as a comprehensive resource for designing, executing, and interpreting RNA-seq experiments in the context of this compound research.

References

Investigational Application of FHT-1015 for Targeting Chromatin Remodeling in 3D Organoid Cancer Models

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: